2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898793-71-0
VCID: VC2390249
InChI: InChI=1S/C20H22O3/c1-4-23-20(22)18-8-6-5-7-17(18)19(21)12-11-16-10-9-14(2)13-15(16)3/h5-10,13H,4,11-12H2,1-3H3
SMILES: CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C=C(C=C2)C)C
Molecular Formula: C20H22O3
Molecular Weight: 310.4 g/mol

2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

CAS No.: 898793-71-0

Cat. No.: VC2390249

Molecular Formula: C20H22O3

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone - 898793-71-0

Specification

CAS No. 898793-71-0
Molecular Formula C20H22O3
Molecular Weight 310.4 g/mol
IUPAC Name ethyl 2-[3-(2,4-dimethylphenyl)propanoyl]benzoate
Standard InChI InChI=1S/C20H22O3/c1-4-23-20(22)18-8-6-5-7-17(18)19(21)12-11-16-10-9-14(2)13-15(16)3/h5-10,13H,4,11-12H2,1-3H3
Standard InChI Key ODFYFIDCAPZHDR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C=C(C=C2)C)C
Canonical SMILES CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C=C(C=C2)C)C

Introduction

Basic Properties and Chemical Identity

Chemical Nomenclature and Identification

2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone is a substituted propiophenone with specific functional groups that define its chemical behavior. The compound has several identifiers that facilitate its recognition across chemical databases and literature.

Table 1: Identification Parameters of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

ParameterValue
CAS Registry Number898793-71-0
Molecular FormulaC₂₀H₂₂O₃
Molecular Weight310.4 g/mol
IUPAC NameEthyl 2-[3-(2,4-dimethylphenyl)propanoyl]benzoate
Synonyms2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

The compound's structure contains three key components: a benzoate group with an ethyl ester (carboethoxy) at the 2' position, a ketone function (propiophenone), and a dimethylphenyl group with methyl substituents at the 2 and 4 positions.

Structural Characteristics

The structural arrangement of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone consists of a benzoate moiety with an ethyl ester group at the ortho position, connected to a propiophenone backbone that links to a 2,4-dimethylphenyl group. This particular arrangement contributes to the compound's chemical reactivity and potential applications in organic synthesis.

Physical and Chemical Properties

2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone possesses specific physical and chemical properties that determine its behavior in various conditions and reactions.

Table 2: Physical and Chemical Properties of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

PropertyValueMethod
Physical StateSolidObserved
Boiling Point462.5±45.0 °CPredicted
Density1.088±0.06 g/cm³Predicted
SolubilitySoluble in organic solventsPredicted
Topological Polar Surface AreaSimilar to related compounds (≈43.4 Ų)Computed
Hydrogen Bond Acceptors3Based on structure
Hydrogen Bond Donors0Based on structure

The predicted high boiling point suggests that the compound has significant intermolecular forces, likely due to its aromatic rings and carbonyl groups .

Synthesis and Production Methods

Synthetic Routes

The synthesis of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone typically involves a series of condensation reactions followed by cyclization processes. The common synthetic pathway utilizes 2,4-dimethylbenzaldehyde and ethyl acetoacetate as primary starting materials.

A typical synthetic route may involve:

  • Condensation reaction between 2,4-dimethylbenzaldehyde and a suitable ketone

  • Addition of ethyl 2-carboxybenzoate or related compounds

  • Cyclization under controlled conditions

  • Purification to obtain the final product

These reactions are usually conducted under specific temperature and solvent conditions to maximize yield and minimize side products.

Industrial Production Methods

In industrial settings, the production of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone employs both batch and continuous processes, with optimized reaction conditions to enhance efficiency and product quality.

Table 3: Industrial Production Methods

MethodAdvantagesChallenges
Batch ProcessBetter control of reaction parametersLower throughput
Continuous FlowHigher productivity, consistent qualityComplex setup requirements
Microreactor TechnologyImproved heat transfer, safer conditionsScaling limitations

Refluxing techniques are commonly employed during synthesis to drive reactions to completion. Temperature control is crucial to prevent decomposition or unwanted side reactions.

Purification Techniques

After synthesis, 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone requires purification to achieve the desired purity level. Common purification methods include:

  • Recrystallization from suitable solvents

  • Column chromatography using appropriate stationary and mobile phases

  • Distillation under reduced pressure (for larger scale production)

These purification methods aim to remove impurities and achieve purity levels typically exceeding 95%, which is essential for most applications in organic synthesis and research .

Applications and Research Findings

Role in Organic Synthesis

2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone serves as a valuable intermediate in the synthesis of more complex organic compounds. Its functional groups provide multiple reactive sites for further transformations:

  • The carbonyl group can participate in nucleophilic addition reactions

  • The carboethoxy group provides options for ester hydrolysis or transesterification

  • The aromatic rings can undergo electrophilic substitution reactions

These characteristics make the compound particularly useful in the synthesis of pharmaceutically relevant molecules and other fine chemicals.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis

These techniques provide crucial information about the compound's molecular structure and purity, which is essential for research and quality control purposes.

Structural Analogs and Comparative Analysis

Related Carboethoxy-dimethylphenylpropiophenones

Several structural analogs of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone exist, differing primarily in the position of functional groups.

Table 4: Comparison of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone with Structural Analogs

CompoundCAS NumberKey Structural Difference
2'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone898769-20-5Methyl groups at 2,3 positions
3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone898793-73-2Carboethoxy at 3' position
4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone898793-76-5Carboethoxy at 4' position
4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone898769-26-1Carboethoxy at 4', methyl groups at 2,3

These structural variations can significantly influence the chemical reactivity, physical properties, and potential biological activities of the compounds .

Structure-Activity Relationships

The position and nature of substituents in carboethoxy-dimethylphenylpropiophenones can influence their physicochemical properties and potential biological activities. For instance:

  • The position of the carboethoxy group (2', 3', or 4') affects the electronic distribution and reactivity

  • The arrangement of methyl groups on the phenyl ring influences steric factors and lipophilicity

  • These structural variations may lead to different binding affinities with biological targets

Understanding these structure-activity relationships is essential for rational design of similar compounds with enhanced properties or specific activities .

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